3-(Tritylthio)propanal
Overview
Description
3-(Tritylthio)propanal is an organic compound characterized by the presence of a tritylthio group attached to a propanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tritylthio)propanal typically involves the reduction of 3-(Tritylthio)propionic acid. The process begins with the preparation of 3-(Tritylthio)propionic acid, which is then reduced using a suitable reducing agent in an organic solvent to yield 3-(Tritylthio)propan-1-ol. This intermediate is subsequently oxidized to form this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reduction and oxidation steps, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Tritylthio)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tritylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as thiols and amines can be used under basic conditions.
Major Products
Oxidation: 3-(Tritylthio)propionic acid.
Reduction: 3-(Tritylthio)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Tritylthio)propanal has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The trityl group acts as a protecting group for reactive functional groups during multi-step synthetic processes.
Agrochemicals and Dyestuffs: It is used as an intermediate in the synthesis of various agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-(Tritylthio)propanal involves its reactivity due to the presence of the aldehyde group and the tritylthio moiety. The aldehyde group can undergo nucleophilic addition reactions, while the tritylthio group can participate in substitution reactions. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-(Tritylthio)propionic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-(Tritylthio)propan-1-ol: Similar structure but with an alcohol group instead of an aldehyde group.
Uniqueness
3-(Tritylthio)propanal is unique due to the presence of both the tritylthio group and the aldehyde group, which confer distinct reactivity and make it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
3-tritylsulfanylpropanal | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20OS/c23-17-10-18-24-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-17H,10,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCUEUQVJVXGLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599469 | |
Record name | 3-[(Triphenylmethyl)sulfanyl]propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150350-28-0 | |
Record name | 3-[(Triphenylmethyl)sulfanyl]propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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